N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
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Overview
Description
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines . It exhibits versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This operationally simple reaction can be executed in gram scale and highlights broad functional group tolerance .Molecular Structure Analysis
The molecular formula of this compound is C15H13N3O2 . The molecular weight is 273.336.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction proceeds under mild conditions and results in high yields (up to 95%) .Scientific Research Applications
Antiproliferative Activity
One significant application of this compound is in the design and synthesis of molecules with potent antiproliferative activity against cancer cell lines. For instance, researchers synthesized a related compound, highlighting its crystal structure and antiproliferative activity against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, displaying promising anticancer activity (Huang et al., 2020). This study underlines the potential of such compounds in the development of new anticancer therapies.
Antimicrobial and Antifungal Effects
Another vital application area is the compound's antimicrobial and antifungal effects. Research on derivatives of similar molecular frameworks has shown significant activity against various bacteria and fungi. For instance, the synthesis of novel compounds derived from visnaginone and khellinone exhibited analgesic and anti-inflammatory activities, along with notable antimicrobial properties, indicating their potential as dual-functional agents for medicinal applications (Abu‐Hashem et al., 2020).
Synthesis and Characterization
The synthesis and detailed characterization of compounds containing the pyrimidin-2-yl moiety, such as N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide, are crucial for understanding their pharmacological properties. Studies focused on the synthesis of pyrimidine derivatives, exploring their structures through various analytical techniques and theoretical calculations to predict their reactivity and interaction with biological targets. For example, comprehensive structural studies on a sulfamethazine Schiff-base, a compound with a similar pyrimidin-2-yl group, were carried out to understand its molecular properties and potential biological activities (Mansour & Ghani, 2013).
Pharmacological Screening
Pharmacological screening of pyrimidine derivatives has revealed their potential in treating various conditions. Compounds structurally related to this compound have been evaluated for their anticonvulsant and antidepressant activities. This indicates the broad spectrum of biological activities that such compounds can exhibit, underscoring their significance in drug discovery and development processes (Zhang et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-21-15(9-11)19-12(2)16(18(21)23)20-17(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMRKYSEUZBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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